![molecular formula C23H19ClN4OS3 B2765238 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216806-55-1](/img/structure/B2765238.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride” is a chemical compound that has been studied for its potential applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve coupling reactions and treatment with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .Scientific Research Applications
Anti-inflammatory Applications
Compounds similar to the one you’ve mentioned have been studied for their anti-inflammatory properties. Derivatives of benzothiazole have shown promise in inhibiting COX enzymes, which play a significant role in the inflammatory process . This suggests that our compound could be synthesized and tested for its potential to treat inflammatory conditions.
Anti-tubercular Activity
Benzothiazole derivatives have been recently advanced in the synthesis of anti-tubercular compounds. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research into the compound could explore its efficacy as a part of new anti-tubercular medications.
Anti-HIV Research
There has been research into benzothiazole derivatives for their potential anti-HIV activity. Given the structural similarities, the compound could be investigated for its ability to inhibit HIV replication or its integration into the host genome .
Anticancer Properties
Benzothiazole derivatives have also been explored for their anticancer activities. They can act as inhibitors to various biological pathways that are crucial for cancer cell survival and proliferation . The compound could be a candidate for developing new anticancer drugs.
Topoisomerase Inhibition
Some benzothiazole derivatives have been identified as topoisomerase inhibitors, which are essential for DNA replication. These compounds can intercalate into DNA, preventing cancer cells from dividing . The compound could be valuable in the study of new chemotherapeutic agents.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar benzothiazole derivatives inhibit cox enzymes, which play a key role in the inflammatory response . The inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives has been reported to be favorable .
Result of Action
The compound is expected to exhibit anti-inflammatory effects due to its potential COX-inhibiting properties . This could result in a reduction of inflammation and associated symptoms.
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS3.ClH/c1-27-9-8-14-19(11-27)31-23(20(14)22-25-16-4-2-3-5-17(16)30-22)26-21(28)13-6-7-15-18(10-13)29-12-24-15;/h2-7,10,12H,8-9,11H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPWDPZQFZMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride |
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